molecular formula C16H21NO2 B12554156 Tert-butyl benzyl(but-3-ynyl)carbamate CAS No. 142301-75-5

Tert-butyl benzyl(but-3-ynyl)carbamate

Cat. No.: B12554156
CAS No.: 142301-75-5
M. Wt: 259.34 g/mol
InChI Key: VYGPDEKXPASVAX-UHFFFAOYSA-N
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Description

Tert-butyl benzyl(but-3-ynyl)carbamate is an organic compound with the molecular formula C16H21NO2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group, a benzyl group, and a but-3-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzyl(but-3-ynyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with but-3-yn-1-ol to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzyl(but-3-ynyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl benzyl(but-3-ynyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl benzyl(but-3-ynyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl benzyl(but-3-ynyl)carbamate is unique due to the presence of the but-3-ynyl group, which imparts distinct reactivity and properties compared to other carbamate derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and research .

Biological Activity

Tert-butyl benzyl(but-3-ynyl)carbamate is an organic compound notable for its potential biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H19NO2C_{15}H_{19}NO_2 and a molecular weight of approximately 247.32 g/mol. The compound features a tert-butyl group, a benzyl group, and a but-3-ynyl moiety linked to a carbamate functional group. These structural characteristics contribute to its unique reactivity patterns and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes. The carbamate moiety facilitates covalent bonding with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activities. This interaction can influence several biochemical pathways, making it a candidate for drug development.

Biological Activity Research Findings

Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and antitubercular properties. Below are summarized findings from various studies:

Compound Activity MIC (µg/mL) Target Pathogen
3-HydroxyphenylcarbamatesAntitubercular2 - 8Mycobacterium tuberculosis
Benzyl but-3-ynylcarbamateAntibacterial10 - 50E. coli, P. aeruginosa
Tert-butyl derivativesCytotoxicityIC50 = 15.8 - 22.6A549 Cell Line

Case Studies

  • Antitubercular Activity : A study on derivatives of phenylcarbamates showed that certain compounds exhibited potent antitubercular activity against Mycobacterium tuberculosis strains with MIC values ranging from 2 to 8 µg/mL . This suggests that this compound may share similar efficacy due to its structural components.
  • Cytotoxicity Evaluation : The cytotoxic effects of related carbamates were assessed using the MTT assay on the A549 lung cancer cell line, revealing moderate cytotoxicity with IC50 values around 15.8 µg/mL . Such findings indicate the potential for further exploration in cancer treatment contexts.
  • Antibacterial Properties : In another study, various carbamate derivatives were tested against several bacterial strains, including E. coli and Pseudomonas aeruginosa, showing promising antibacterial activities . The structure-activity relationship suggests that modifications in the carbamate structure can enhance efficacy.

Properties

CAS No.

142301-75-5

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl N-benzyl-N-but-3-ynylcarbamate

InChI

InChI=1S/C16H21NO2/c1-5-6-12-17(15(18)19-16(2,3)4)13-14-10-8-7-9-11-14/h1,7-11H,6,12-13H2,2-4H3

InChI Key

VYGPDEKXPASVAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC#C)CC1=CC=CC=C1

Origin of Product

United States

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